molecular formula C18H20N4O3S2 B12415436 N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide

N-(2-((2,5-Dimethoxyphenyl)amino)-4'-methyl-[4,5'-bithiazol]-2'-yl)propionamide

Cat. No.: B12415436
M. Wt: 404.5 g/mol
InChI Key: JFOPCMLQDWPJEY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SW-034538 involves several steps, starting with the preparation of intermediate compounds. The synthetic route typically includes the following steps:

Industrial production methods for SW-034538 are not well-documented, as it is primarily used for research purposes. the synthesis typically follows standard organic chemistry techniques, including the use of appropriate solvents, catalysts, and reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

SW-034538 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

SW-034538 has several scientific research applications, including:

Mechanism of Action

SW-034538 exerts its effects by inhibiting the activity of TAOK2. The compound binds to the active site of the kinase, preventing its phosphorylation and subsequent activation. This inhibition disrupts the downstream signaling pathways regulated by TAOK2, affecting various cellular processes such as cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

SW-034538 is unique in its high potency and selectivity for TAOK2. Similar compounds include:

Compared to these compounds, SW-034538 stands out due to its high selectivity and potency, making it a valuable tool for research on TAOK2 and its associated pathways.

Properties

Molecular Formula

C18H20N4O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[5-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-yl]propanamide

InChI

InChI=1S/C18H20N4O3S2/c1-5-15(23)22-18-19-10(2)16(27-18)13-9-26-17(21-13)20-12-8-11(24-3)6-7-14(12)25-4/h6-9H,5H2,1-4H3,(H,20,21)(H,19,22,23)

InChI Key

JFOPCMLQDWPJEY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=NC(=C(S1)C2=CSC(=N2)NC3=C(C=CC(=C3)OC)OC)C

Origin of Product

United States

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